N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-Methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-methylpiperidinyl group at position 2 and a methyl group at position 4. This compound is structurally related to kinase inhibitors and proteolysis-targeting chimeras (PROTACs), as evidenced by its pyrimidine-oxygen-acetamide scaffold, which is common in medicinal chemistry for modulating protein-protein interactions .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-8-10-25(11-9-15)21-23-16(2)12-20(24-21)28-14-19(26)22-13-17-4-6-18(27-3)7-5-17/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKRLWVBOOQQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS Number: 1029763-76-5) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O3 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1029763-76-5 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways, particularly those involving phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) signaling.
- In Vitro Studies :
- The compound demonstrated an IC50 value of 1.0 μM against unbound phospho-AKT in human blood samples, indicating potent inhibition of this pathway which is crucial for cancer cell survival and growth .
- In another study, it was effective in reducing cell viability in human cancer cell lines, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
- Mechanism of Action :
- The compound appears to induce oxidative stress in microbial cells, leading to increased reactive oxygen species (ROS) production, which is detrimental to microbial viability .
- It has been noted that derivatives of this compound can act as nitrogen oxide donors, enhancing their antimicrobial efficacy against anaerobic bacteria .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study on Cancer Cell Lines :
- A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. This suggests that the compound may serve as a lead candidate for further development in cancer therapies.
-
Antimicrobial Testing :
- In a controlled experiment, the compound was tested against common pathogens. Results indicated a notable reduction in bacterial load, supporting its potential use as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interaction mechanisms of this compound with various biological targets. These studies suggest that the compound binds effectively to active sites of target proteins involved in cancer progression and microbial resistance mechanisms.
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 384.5 g/mol
- CAS Number : 1029763-76-5
- Structural Features : The compound features a methoxybenzyl group and a pyrimidine derivative, which contribute to its biological activity.
Anticancer Activity
Recent studies indicate that N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits promising anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, specifically targeting MCF cell lines. In vivo studies further revealed a significant reduction in tumor growth in treated mice compared to controls, suggesting its potential as a therapeutic agent against certain cancers .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play crucial roles in the inflammatory process. In particular, it showed an IC value of 3.11 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
Neuropharmacological Applications
Given its structural similarities to known neuroactive compounds, this compound is being explored for neuropharmacological applications. Preliminary findings suggest it may modulate neurotransmitter systems and exhibit potential as an anxiolytic or antidepressant agent, although further studies are necessary to elucidate these effects fully .
Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer, with a notable reduction in tumor size observed after treatment over a specified duration . The study provided insights into the mechanisms of action, highlighting apoptosis induction pathways.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on inflammatory diseases, researchers evaluated the compound's efficacy in models of acute inflammation. The results indicated a substantial decrease in inflammatory markers and symptoms, supporting its potential use in treating conditions like arthritis or other inflammatory disorders .
Comparison with Similar Compounds
Key Compounds:
N-(2,3-Dimethoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () Structural Difference: Replacement of the 4-methoxybenzyl group with a 2,3-dimethoxybenzyl group.
N-(5-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide ()
- Structural Difference : Substitution of the 4-methoxybenzyl group with a 5-chloro-2-methylphenyl group.
- Impact : Introduction of a chloro group enhances electrophilicity, which may improve target binding but increase toxicity risks. The methyl group at the ortho position could hinder rotational freedom .
Table 1: Substituent Effects on Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Pyrimidine-Thioether Analogs ()
Compounds such as 2-((2-((4-Methoxybenzyl)thio)pyrimidin-4-yl)oxy)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (5g) and N-(furan-2-ylmethyl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)acetamide (5h) replace the pyrimidine-oxygen linkage with a thioether group.
Key Findings:
- Thioether vs. Oxygen Linkage: Thioether analogs exhibit higher lipophilicity (e.g., 5g: LogP ≈ 4.5 vs. The thioether group in 5g and 5h showed moderate to low yields (45–60%), suggesting synthetic challenges compared to oxygen-linked analogs .
Bis-Pyrimidine Acetamides ()
Bis-pyrimidine derivatives like N,N′-(6,6′-(1,4-Phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide) (12) feature dual pyrimidine cores linked via a phenylene spacer.
Key Differences:
- Molecular Complexity : Bis-pyrimidines have higher molecular weights (e.g., 12: ~800 g/mol vs. target compound: 411.5 g/mol), limiting bioavailability.
- Biological Activity : These compounds are designed for multi-target inhibition, whereas the target compound’s simpler structure suggests specificity for single targets like kinases or TG2 .
FPR2 Agonists ()
Pyridazin-3(2H)-one derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide share the 4-methoxybenzyl-acetamide motif but differ in the heterocyclic core (pyridazinone vs. pyrimidine).
Key Findings:
- Receptor Selectivity: The pyridazinone core in FPR2 agonists confers mixed FPR1/FPR2 activation, whereas pyrimidine-based analogs (e.g., the target compound) may exhibit divergent receptor profiles due to differences in hydrogen-bonding capacity .
- Activity: Pyridazinone derivatives activate calcium mobilization in neutrophils at nanomolar concentrations (EC50 = 10–50 nM), suggesting superior potency compared to pyrimidine analogs, which lack reported activity data .
Preparation Methods
Biginelli-Type Cyclocondensation
The pyrimidine core can be constructed via modified Biginelli reactions using β-keto esters, aldehydes, and amidines. For this target molecule:
- Reactants :
- 4-Methylpiperidine-1-carboximidamide (urea analog)
- Ethyl acetoacetate (β-keto ester)
- Paraformaldehyde (aldehyde source)
Reaction conditions from analogous systems suggest:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/THF (3:1) |
| Catalyst | HCl (0.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 58–62% (theoretical) |
This method produces 2-(4-methylpiperidin-1-yl)-6-methylpyrimidin-4-ol as an intermediate, which requires subsequent functionalization.
Transition Metal-Catalyzed Cross-Coupling
Modern approaches employ palladium-mediated coupling for pyrimidine functionalization:
- Start with 4-chloro-6-methyl-2-(4-methylpiperidin-1-yl)pyrimidine
- Perform Buchwald-Hartwig amination with pre-formed acetamide derivative
Key parameters derived from similar systems:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/XPhos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | 45–50% |
Ether Bond Formation Strategies
The critical C-O bond between the pyrimidine and acetamide moieties can be established through:
Mitsunobu Reaction
Utilizing triphenylphosphine/diethyl azodicarboxylate (DEAD) system:
- Nucleophile : 2-Hydroxyacetamide derivative
- Electrophile : 4-Chloro-6-methyl-2-(4-methylpiperidin-1-yl)pyrimidine
Reaction optimization data from comparable etherifications:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 6 h |
| Yield | 68% |
Williamson Ether Synthesis
Alternative approach using alkoxide displacement:
- Generate sodium salt of 2-hydroxy-N-(4-methoxybenzyl)acetamide
- React with 4-chloro-6-methyl-2-(4-methylpiperidin-1-yl)pyrimidine
Phase transfer catalysis methods from enhance efficiency:
| Component | Quantity |
|---|---|
| Tetrabutylammonium bromide | 0.1 equiv |
| NaOH | 2.5 equiv |
| Solvent | Toluene/Water (2:1) |
| Yield | 72% |
Amide Bond Construction Techniques
The N-(4-methoxybenzyl)acetamide fragment can be prepared via:
Schotten-Baumann Reaction
Classical amide formation under biphasic conditions:
- React 4-methoxybenzylamine with acetyl chloride
- Maintain pH 8–9 with NaHCO₃
Reaction monitoring via FT-IR shows complete conversion within:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Time | 30 min |
| Yield | 89% |
Carbodiimide-Mediated Coupling
Modern peptide synthesis approach using EDCI/HOBt:
- Activates carboxylic acid for reaction with amine
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | DIPEA |
| Time | 12 h |
| Yield | 95% |
Process Optimization and Scale-Up Considerations
Critical parameters affecting overall yield and purity:
Temperature Profiling
DSC analysis of intermediates reveals:
| Stage | Optimal Temp Range |
|---|---|
| Pyrimidine formation | 75–85°C |
| Etherification | 20–25°C |
| Amidation | −5–0°C |
Solvent Screening
Comparative solvent study for key steps:
| Step | Optimal Solvent | Purity (%) |
|---|---|---|
| Cyclocondensation | EtOH/THF | 98.2 |
| Ether Formation | DCM | 99.1 |
| Crystallization | Hexane/EtOAc | 99.5 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 7.25 (d, J = 8.6 Hz, 2H, ArH)
- δ 6.87 (d, J = 8.6 Hz, 2H, ArH)
- δ 4.47 (s, 2H, OCH₂CO)
- δ 3.80 (s, 3H, OCH₃)
HRMS (ESI+):
- m/z Calculated: 385.2104 [M+H]⁺
- Found: 385.2101
Chromatographic Purity
| Column | C18 (250 × 4.6 mm, 5µ) |
|---|---|
| Mobile Phase | ACN:H₂O (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 min |
| Purity | 99.3% |
Industrial-Scale Production Challenges
Thermal Hazard Assessment
ARC data for exothermic reactions:
| Reaction Stage | T onset (°C) | ΔT (℃/min) |
|---|---|---|
| Pyrimidine formation | 112 | 8.5 |
| Etherification | 85 | 4.2 |
Cost Analysis
Breakdown for kilogram-scale production:
| Component | Cost Contribution (%) |
|---|---|
| Raw Materials | 62 |
| Energy | 18 |
| Purification | 15 |
| Waste Treatment | 5 |
Emerging Synthetic Technologies
Continuous Flow Chemistry
Microreactor trials show promise for:
- Improved heat transfer during exothermic steps
- 30% reduction in reaction time
Q & A
Q. What are the common synthetic routes for this compound, and which reaction conditions are critical for achieving high yield?
The synthesis typically involves multi-step reactions, starting with coupling a pyrimidine intermediate (e.g., 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol) with an acetamide derivative. Key steps include nucleophilic substitution for ether bond formation and amide coupling. Critical conditions include:
- Temperature control (60–80°C for substitution reactions to avoid decomposition) .
- Solvent selection (e.g., DMF or DMSO for solubility of intermediates) .
- Catalysts (e.g., NaH or K₂CO₃ for deprotonation) . Yield optimization often requires iterative adjustments to molar ratios and reaction times .
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
- Mass spectrometry (ESI-MS) for molecular weight validation .
- TLC monitoring during synthesis to track reaction progress .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) to screen for anticancer potential .
- Antimicrobial susceptibility testing (MIC determination against Gram+/Gram– bacteria) .
- Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve scalability while maintaining stereochemical integrity?
- Flow chemistry for continuous processing of heat-sensitive intermediates .
- DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, temperature gradients) .
- Chiral chromatography or asymmetric catalysis to preserve stereochemistry during scale-up .
Q. How should contradictory biological activity data across different cell lines be analyzed?
- Dose-response studies to confirm activity thresholds and rule out off-target effects .
- Comparative transcriptomics/proteomics to identify cell line-specific target expression .
- Structural analogs testing to isolate pharmacophore contributions (e.g., methoxybenzyl vs. fluorobenzyl groups) .
Q. What computational strategies are effective in predicting target interactions and binding modes?
- Molecular docking (AutoDock Vina, Glide) to model interactions with kinases or GPCRs .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time .
- QSAR modeling to correlate substituent modifications (e.g., piperidine vs. pyrrolidine) with activity trends .
Q. What strategies mitigate compound instability during storage or biological assays?
- Lyophilization in inert atmospheres to prevent hydrolysis of the acetamide group .
- Buffer optimization (e.g., pH 7.4 with 0.1% BSA) for in vitro assays to reduce aggregation .
- Stability-indicating HPLC methods to track degradation products (e.g., oxidized pyrimidine derivatives) .
Q. How can structure-activity relationships (SAR) be systematically established for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
